

# 4-Pyridinecarboxaldehyde chemical properties and structure

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## Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

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An In-depth Technical Guide to **4-Pyridinecarboxaldehyde**: Chemical Properties and Structure

## Overview

**4-Pyridinecarboxaldehyde**, also known as isonicotinaldehyde or 4-formylpyridine, is a versatile heteroaromatic aldehyde that serves as a critical synthetic intermediate in numerous fields of research and industry.<sup>[1]</sup> With the chemical formula  $C_6H_5NO$ , its structure is characterized by a pyridine ring substituted at the 4-position with an aldehyde functional group.<sup>[2]</sup> This combination of an electron-deficient aromatic ring and a highly reactive aldehyde group makes it a privileged scaffold for constructing complex molecular architectures.<sup>[1]</sup>

Typically appearing as a pale yellow or light brown liquid, it is a key building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials.<sup>[3][4]</sup> In medicinal chemistry, its derivatives have been extensively investigated for various therapeutic applications, including the development of anti-inflammatory, anticancer, and antimalarial agents.<sup>[2][4]</sup> The compound's reactivity allows for its straightforward incorporation into larger molecular systems to modulate electronic properties, solubility, and binding affinity for biological targets.<sup>[1]</sup> Due to its sensitivity to air, light, and humidity, it requires careful handling and storage under inert gas.<sup>[2][3]</sup>

## Chemical Structure

The molecular structure of **4-Pyridinecarboxaldehyde** consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and an aldehyde group (-CHO) attached to the carbon atom at the 4-position (para to the nitrogen). This structure is fundamental to its chemical behavior. The aldehyde group is a site for various nucleophilic addition and condensation reactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or coordinate with metal ions.[1][5]

Caption: Chemical structure of **4-Pyridinecarboxaldehyde**.

## Chemical and Physical Properties

The physical and chemical properties of **4-Pyridinecarboxaldehyde** are well-documented, defining its behavior in various applications. It is a slightly yellow or yellow-brown oily liquid with a distinctive, pungent odor.[3][6] It is sensitive to air and light, which can cause degradation.[3]

Property	Value	References
Molecular Formula	C6H5NO	[2][7][8][9]
Molecular Weight	107.11 g/mol	[7][8][9][10]
Appearance	Pale yellow, light brown, or yellow-brown liquid	[2][3]
Melting Point	-4°C to -2°C	[2]
Boiling Point	71 - 73 °C at 10 mmHg ~130 - 135°C at 1 atm	[2][4] [3]
Density	1.122 - 1.137 g/mL at 20-25°C	[4][6]
Refractive Index	1.5352 - 1.544 at 20-25°C	[4][6]
Flash Point	54 °C (129.2 °F)	[6][11][12]
Vapor Pressure	0.56 mmHg	
Solubility	Sparsely soluble in water; soluble in ethanol, ether, chloroform, and acetone.	[3][5][6][7]
CAS Number	872-85-5	[4][8][9]

## Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **4-Pyridinecarboxaldehyde**.

Technique	Key Features and Observations	References
$^1\text{H}$ NMR	Aldehyde Proton (CHO): Highly deshielded singlet observed around $\delta$ 10.1 - 10.33 ppm. Pyridine Protons: Distinct signals for the aromatic protons on the pyridine ring, typically observed between $\delta$ 7.7 and $\delta$ 9.1 ppm.	[13][14]
$^{13}\text{C}$ NMR	Carbonyl Carbon (C=O): Highly deshielded signal appears furthest downfield, typically around $\delta$ 192 ppm. Pyridine Carbons: Distinct signals based on their position relative to the nitrogen atom and aldehyde group, with a notable peak around $\delta$ 181 ppm sometimes attributed to C=S in derivatives.	[1][13]
FT-IR	C=O Stretch: Strong absorption band characteristic of the aldehyde carbonyl group. C-H Stretch (Aldehyde): Characteristic double-peak for the C-H bond of the aldehyde. N-H Stretch (in derivatives): Bands around $3159\text{-}3425\text{ cm}^{-1}$ can indicate N-H vibrations in derivatives like thiosemicarbazones.	[1][13]
Mass Spec (MS)	Provides the molecular weight and fragmentation pattern,	[9]

confirming the molecular  
formula.

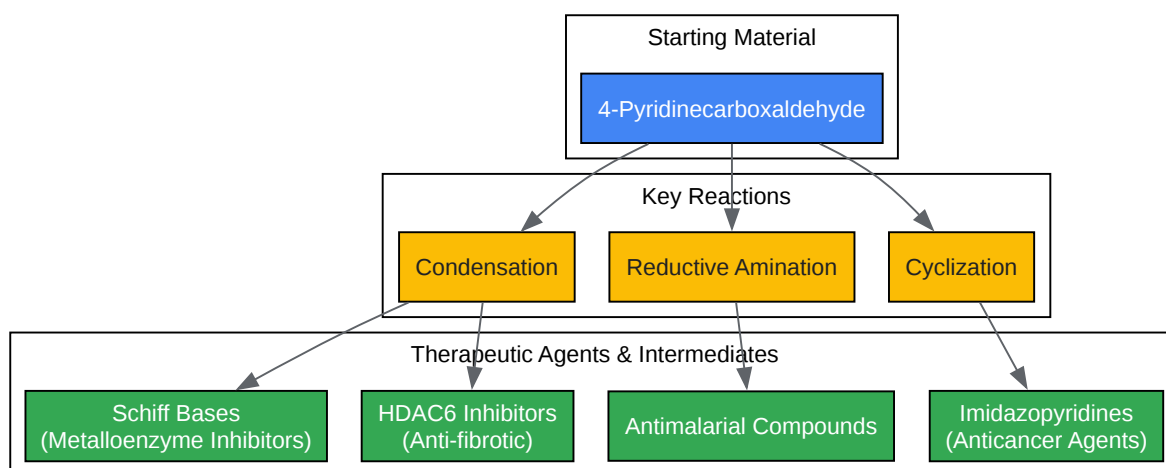
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## Reactivity and Applications in Drug Development

The dual reactivity of the aldehyde group and the pyridine ring makes **4-Pyridinecarboxaldehyde** a valuable scaffold in medicinal chemistry. The aldehyde readily undergoes nucleophilic addition, condensation, and reductive amination, providing a direct handle for introducing the 4-pyridyl moiety into larger molecules.<sup>[1]</sup>

Key applications include:

- **Synthesis of Heterocycles:** It is a key precursor for creating pyridine-containing heterocycles like imidazopyridines and pyridopyrimidines.<sup>[1]</sup>
- **Enzyme Inhibition:** It is used to synthesize Schiff base ligands for metalloenzyme inhibition studies.<sup>[1]</sup> Derivatives have been developed as potent inhibitors of enzymes like HDAC6, which is associated with idiopathic pulmonary fibrosis (IPF).<sup>[2]</sup>
- **Anticancer and Antitumor Agents:** Docking studies have shown that derivatives can bind effectively to the active site of the Epidermal Growth Factor Receptor (EGFR).<sup>[1]</sup> Other hybrid molecules have been predicted to interact with DNA grooves, suggesting a potential mechanism for antitumor activity.<sup>[1]</sup>
- **Antimalarial Compounds:** The molecule serves as a versatile building block in the design of novel antimalarial agents.<sup>[2]</sup>
- **Ligand Development:** It is used to create bipyridyl ligands, which are essential in coordination chemistry for constructing catalysts and luminescent complexes.<sup>[1]</sup>



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Caption: Synthetic utility of **4-Pyridinecarboxaldehyde** in drug development.

## Experimental Protocols

Several well-established methods exist for the synthesis of **4-Pyridinecarboxaldehyde**. Modern approaches focus on improving yields and employing greener, more efficient conditions.

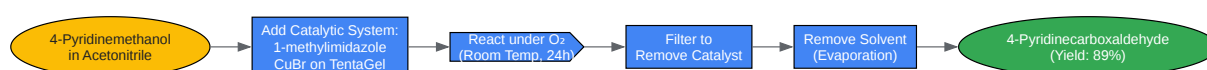
### Synthesis via Oxidation of 4-Pyridinemethanol

This method is a direct and frequently used laboratory-scale synthesis.<sup>[1]</sup> One specific protocol utilizes a supported copper catalyst and molecular oxygen as the oxidant.<sup>[1][2]</sup>

Methodology:

- **Catalyst System:** A catalytic system comprising 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin is prepared.<sup>[1][2]</sup>
- **Reaction Setup:** 4-Pyridinemethanol is dissolved in acetonitrile.<sup>[1][2]</sup>

- **Reaction Execution:** The reaction is carried out at room temperature under an atmosphere of molecular oxygen ( $O_2$ ) for 24 hours.[1]
- **Workup and Purification:** The mixture is filtered to remove the catalyst, and the solvent is removed, typically via rotary evaporation.[2] The resulting product is analyzed by NMR spectroscopy.[2]
- **Yield:** This method has been reported to achieve a yield of 89%.[1]



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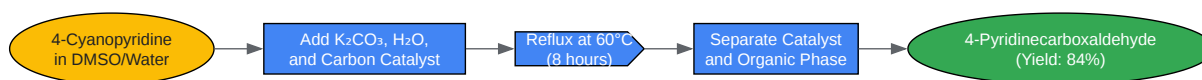
Caption: Workflow for synthesis from 4-Pyridinemethanol.

## Synthesis via Hydrolysis of 4-Cyanopyridine

This route offers an alternative high-yield synthesis from a different starting material, 4-cyanopyridine, and is noted for its use of a reusable catalyst.[1]

Methodology:

- **Reaction Setup:** 4-Cyanopyridine is dissolved in a mixed solvent system of dimethyl sulfoxide (DMSO) and water in a high-pressure reaction tube.[1][2]
- **Reagents:** Potassium carbonate, water, and a carbon catalyst are added to the solution.[1][2]
- **Reaction Execution:** The reaction is conducted under reflux at 60°C for 8 hours.[1][2]
- **Workup and Purification:** After the reaction, the catalyst is separated by filtration. The organic phase is separated, and the resulting product is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[2]
- **Yield:** This method can achieve a yield of 84%, and the carbon catalyst is reusable for multiple cycles.[1]



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Caption: Workflow for synthesis from 4-Cyanopyridine.

## Safety and Handling

**4-Pyridinecarboxaldehyde** is classified as a hazardous substance and requires careful handling.<sup>[2]</sup>

- **Hazards:** It is a combustible liquid and can form explosive mixtures with air upon intense heating.<sup>[11][15]</sup> It is known to cause skin irritation and serious eye irritation.<sup>[15][16]</sup> It may also cause respiratory irritation and allergic skin reactions in predisposed individuals.<sup>[15][17]</sup>
- **Handling:** Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.<sup>[11]</sup> Avoid all personal contact, including inhalation of vapors.<sup>[17]</sup> Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.<sup>[11][17]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.<sup>[3][11][15][16]</sup> It is sensitive to air and humidity, so storage under an inert gas like nitrogen is recommended, often at refrigerated temperatures (2-8°C).<sup>[2][4]</sup>
- **Spills:** In case of a spill, remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a suitable container for disposal.<sup>[11]</sup>

## Conclusion

**4-Pyridinecarboxaldehyde** is a compound of significant chemical interest and practical utility. Its distinct structure, combining a reactive aldehyde with a heteroaromatic pyridine ring, provides a foundation for a vast range of chemical transformations. This versatility has established it as an indispensable building block in the pharmaceutical industry for the development of novel therapeutic agents targeting a spectrum of diseases. A thorough



understanding of its chemical properties, reactivity, and handling requirements is essential for researchers and scientists to safely and effectively harness its synthetic potential.

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